REACTION_SMILES
|
[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH3:33][CH2:34][OH:35].[CH:1]([CH2:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]>>[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CCCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH3:33][CH2:34][OH:35].[CH:1]([CH2:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]>>[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CCCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH3:33][CH2:34][OH:35].[CH:1]([CH2:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]>>[CH2:11]([CH3:12])[O:13][C:14]([CH2:15][C:16](=[O:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:23].[CH2:24]([CH3:25])[O:26][C:27]([CH:28]=[C:29]([CH3:30])[NH2:31])=[O:32].[CH:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CCCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C=C(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |